Enantiomeric Excess: (3S)-6,6-Dimethoxy-3-methylhex-1-yne Derived from (S)-Citronellal at >99% ee vs Racemic and (R)-Antipode Analogs
The (3S) stereochemistry of (3S)-6,6-dimethoxy-3-methylhex-1-yne is established via derivation from (S)-citronellal, a chiral pool starting material with an enantiomeric excess exceeding 99% . The chiral methyl-bearing center at C3 serves as a stereochemical handle for further diastereoselective transformations. In the total synthesis of amphidinolide H and G, building block C was prepared from (S)-citronellal (27, >99% ee) through conversion of the carbonyl into an alkyne followed by chemoselective ozonolysis . Racemic 6,6-dimethoxy-3-methylhex-1-yne (no CAS assigned), lacking stereochemical definition, would produce a 1:1 mixture of diastereomers in subsequent asymmetric steps, effectively halving the yield of the desired enantiomer and necessitating chiral separation [1].
| Evidence Dimension | Enantiomeric excess (ee) of chiral starting material preserving stereochemistry |
|---|---|
| Target Compound Data | Derived from (S)-citronellal with >99% ee (theoretical ee of the derived alkyne approximates this value barring racemization) |
| Comparator Or Baseline | Racemic 6,6-dimethoxy-3-methylhex-1-yne: 0% ee; (R)-antipode: would have opposite configuration |
| Quantified Difference | >99% ee vs 0% ee (racemic); >99% ee vs opposite absolute configuration (R-antipode) |
| Conditions | Chiral pool derivation from (S)-citronellal; total synthesis of amphidinolide H and G intermediates |
Why This Matters
Enantiomeric purity directly determines the stereochemical outcome of all subsequent asymmetric transformations; procurement of the (3S)-enantiomer avoids costly and yield-reducing chiral resolution steps.
- [1] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Class-level reference for racemate vs enantiopure consequences in asymmetric synthesis). View Source
